molecular formula C7H7Cl B1601029 Chloro(113C)methylbenzene CAS No. 57742-41-3

Chloro(113C)methylbenzene

Cat. No. B1601029
CAS RN: 57742-41-3
M. Wt: 127.57 g/mol
InChI Key: KCXMKQUNVWSEMD-PTQBSOBMSA-N
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Description

Molecular Structure Analysis

The molecular structure of Chloro(113C)methylbenzene consists of a benzene ring with a chlorine atom and a methyl group attached . The molecular weight is 126.583 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Chloro(113C)methylbenzene could include multiple substitution reactions with chlorine . These reactions occur when a mixture of methylbenzene and chlorine is exposed to ultraviolet light .

Safety And Hazards

Chloro(113C)methylbenzene is not intended for human or veterinary use. It is typically used for research purposes. Specific safety data for Chloro(113C)methylbenzene is not available, but similar compounds like chlorobenzene are known to be flammable and can cause skin irritation .

Future Directions

The future directions of Chloro(113C)methylbenzene research could involve further exploration of its synthesis and reactions . As time goes on, there is an increasing chance of the (dichloromethyl)benzene being hit by a chlorine radical, producing these propagation steps giving (trichloromethyl)benzene .

properties

IUPAC Name

chloro(113C)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514692
Record name [Chloro(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(113C)methylbenzene

CAS RN

57742-41-3
Record name [Chloro(~13~C)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57742-41-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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